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Compound of Interest

Compound Name: Antofine

Cat. No.: B1663387 Get Quote

Antofine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Antofine is a phenanthroindolizidine alkaloid found in various plant species, notably from the

Asclepiadaceae family.[1] This molecule has garnered significant interest within the scientific

community due to its broad spectrum of potent biological activities, including anticancer, anti-

inflammatory, antiviral, and anti-angiogenic properties.[1][2] Mechanistic studies have revealed

that antofine exerts its effects through the modulation of key cellular signaling pathways, such

as NF-κB, AKT/mTOR, and AMPK.[2][3][4] This technical guide provides an in-depth overview

of the chemical structure, physicochemical properties, and pharmacological activities of

antofine, complete with detailed experimental protocols and visual representations of its

mechanisms of action to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties
Antofine is a pentacyclic alkaloid characterized by a phenanthrene ring system fused to an

indolizidine moiety. Its rigid, complex structure is foundational to its biological activity.

Table 1: Chemical and Physicochemical Properties of Antofine
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Property Value Reference

IUPAC Name

(13aR)-2,3,6-trimethoxy-

9,11,12,13,13a,14-

hexahydrophenanthro[9,10-

f]indolizine

[5]

Chemical Formula C₂₃H₂₅NO₃ [5]

Molecular Weight 363.4 g/mol [5]

CAS Number 32671-82-2 [5]

Appearance Powder [6]

Solubility
Varying solubility in different

solvents.
[6]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 1 year.
[7]

Pharmacological Properties and Biological Activity
Antofine exhibits a range of biological activities that make it a compelling candidate for

therapeutic development. Its cytotoxicity against various cancer cell lines, including multidrug-

resistant strains, is particularly noteworthy.

Table 2: Summary of Antofine's Biological Activities with IC₅₀/EC₅₀ Values
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Activity Cell Line / Virus IC₅₀ / EC₅₀ (µM) Reference

Anticancer
A549 (Lung

Carcinoma)
Not specified [8]

KB-3-1 (Drug-

Sensitive)
Low nanomolar

KB-V1 (Multidrug-

Resistant)
Low nanomolar

Anti-inflammatory
LPS-activated

Macrophages
Not specified [4][9]

Antiviral
Tobacco Mosaic Virus

(TMV)
Not specified [10]

Anti-angiogenic
HUVECs (Tube

Formation)
Not specified [3]

Signaling Pathways and Mechanism of Action
Antofine's therapeutic potential stems from its ability to interfere with critical signaling

cascades that regulate cell proliferation, survival, inflammation, and angiogenesis.

Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state,

NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Pro-inflammatory stimuli

trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading

to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription

of target genes. Antofine has been shown to inhibit this pathway, likely by targeting the IKK

complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
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Antofine inhibits the pro-inflammatory NF-κB signaling pathway.
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Inhibition of the AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and

metabolism, and it is often hyperactivated in cancer. Growth factors activate PI3K, leading to

the activation of AKT. AKT, in turn, can activate mTORC1, a master regulator of protein

synthesis, through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated

mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein

synthesis and cell growth. Antofine has been demonstrated to suppress this pathway by

inhibiting the phosphorylation of key components, including AKT and mTOR, thereby halting

the downstream signaling cascade.[2][11]
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Antofine inhibits the pro-survival AKT/mTOR signaling pathway.
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Modulation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a key role in cellular

metabolism.[12] Activation of AMPK, typically in response to low cellular energy levels, initiates

a cascade of events aimed at restoring energy balance by inhibiting anabolic processes (like

protein synthesis) and stimulating catabolic processes (like fatty acid oxidation). Antofine has

been shown to modulate AMPK activity, leading to the suppression of inflammatory responses

and the inhibition of angiogenesis.[3][4][9] This suggests that antofine may mimic a state of

low energy, thereby activating this key metabolic regulator.
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Antofine activates the metabolic regulator AMPK.

Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the

biological activity of antofine. Researchers should optimize these protocols for their specific

cell lines and experimental conditions.

Protocol for Cytotoxicity Assessment (MTT Assay)
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The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the

metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to

purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]

Materials:

Cell culture medium

96-well tissue culture plates

Antofine stock solution (e.g., in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified

5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of antofine in culture medium from the stock

solution. Remove the old medium from the wells and add 100 µL of the antofine dilutions.

Include vehicle-only (e.g., DMSO) wells as a negative control.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and

5% CO₂.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 2-4 hours. During this time, viable cells will convert the MTT into formazan

crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[15]
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to reduce

background noise.[14]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the antofine concentration and determine

the IC₅₀ value using non-linear regression analysis.

Protocol for In Vitro Angiogenesis (Tube Formation
Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix, a key step in angiogenesis.[16][17]

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Basement membrane extract (e.g., Matrigel®)

96-well tissue culture plates (pre-chilled)

Antofine stock solution

Inverted microscope with a camera

Procedure:

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips,

add 50 µL of the extract to each well of a pre-chilled 96-well plate. Ensure the entire surface

of the well is covered.

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize

and form a gel.
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Cell Preparation: Harvest HUVECs and resuspend them in a small volume of endothelial cell

growth medium containing the desired concentrations of antofine. A vehicle control should

be included.

Cell Seeding: Seed the HUVEC suspension onto the polymerized gel at a density of 1.0-1.5

x 10⁴ cells per well.

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

Visualization and Quantification: Monitor the formation of tube-like structures using an

inverted microscope at regular intervals. Capture images of the tube networks.

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the

total tube length, number of nodes, and number of meshes using angiogenesis analysis

software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results from

antofine-treated wells to the vehicle control to determine the anti-angiogenic effect.

Conclusion
Antofine is a promising natural product with a multifaceted pharmacological profile. Its ability to

target key signaling pathways involved in cancer and inflammation underscores its potential as

a lead compound for the development of novel therapeutics. The data and protocols presented

in this guide are intended to provide a solid foundation for researchers and drug development

professionals to explore the full therapeutic potential of this remarkable alkaloid. Further in vivo

studies and clinical trials are warranted to translate the preclinical findings into tangible clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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